molecular formula C15H20ClNO3 B6953259 N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide

N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide

Cat. No.: B6953259
M. Wt: 297.78 g/mol
InChI Key: GTTIFICKERGGEQ-UHFFFAOYSA-N
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Description

N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a cyclopentane ring with a hydroxy and carboxamide functional group

Properties

IUPAC Name

N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-2-20-13-9-12(16)6-5-11(13)10-17-14(18)15(19)7-3-4-8-15/h5-6,9,19H,2-4,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTIFICKERGGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CNC(=O)C2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2-ethoxybenzyl chloride and cyclopentanone.

    Formation of Intermediate: The benzyl chloride undergoes a nucleophilic substitution reaction with cyclopentanone in the presence of a base such as sodium hydride to form an intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.

    Amidation: Finally, the hydroxy intermediate reacts with an amine, such as ammonia or a primary amine, under acidic or basic conditions to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially with purification stages in between.

    Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis, reduce reaction times, and improve yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-2-methylphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide
  • N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclohexane-1-carboxamide

Uniqueness

  • Structural Features : The presence of both a chloro and ethoxy group on the phenyl ring, combined with the cyclopentane ring, provides unique steric and electronic properties.
  • Reactivity : Exhibits distinct reactivity patterns compared to similar compounds, particularly in substitution and oxidation reactions.

This detailed overview highlights the significance of N-[(4-chloro-2-ethoxyphenyl)methyl]-1-hydroxycyclopentane-1-carboxamide in various scientific and industrial contexts

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